2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid
Overview
Description
2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is an organic compound known for its complex molecular structure and diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable subject of study in organic synthesis and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid typically involves multiple steps of organic reactions. One common method starts with the acylation of 4-hydroxybenzoic acid with benzoyl chloride to form 4-(benzoyloxy)benzoic acid. This compound is then subjected to aminolysis with benzamide and a suitable coupling reagent to yield this compound. Reaction conditions may include specific temperatures, solvents such as dichloromethane or toluene, and catalysts like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, large-scale production of this compound can be achieved through automated batch reactors that allow precise control over reaction conditions and purification processes. Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Where the compound can be oxidized to form different oxo-derivatives.
Reduction: Involving the reduction of specific functional groups, such as the benzoyloxy group.
Substitution: Reactions where one substituent is replaced with another, particularly in the aromatic ring or the amido group.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution agents: Including halogens, acids, or bases for specific electrophilic or nucleophilic substitution reactions.
Major Products Formed
Depending on the reaction, major products can include various modified aromatic compounds, substituted amides, or different benzoic acid derivatives.
Scientific Research Applications
2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid is widely used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Research: Studying its effects on biological systems and potential pharmacological activities.
Medicinal Chemistry: Investigating its role in the development of new pharmaceuticals due to its potential therapeutic properties.
Industrial Applications: Used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions and pathways. For instance, in biological systems, it can interact with enzymes or receptors, modulating their activity and leading to downstream physiological effects. Its amido and benzoyloxy groups play crucial roles in these interactions, often involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
4-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid
3-Benzamido-2-(4-(benzoyloxy)phenyl)propanoic acid: 2-Benzamido-3-(4-(benzoyloxy)phenyl)propanoic acid stands out due to its specific substitution pattern and resulting unique properties. This compound's distinct structural configuration allows for different reactivity and interactions, making it particularly valuable for specific applications in research and industry.
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Properties
IUPAC Name |
2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTSYXVWHRVSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318991 | |
Record name | N,O-Dibenzoyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97485-13-7 | |
Record name | N,O-Dibenzoyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97485-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,O-Dibenzoyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,O-Dibenzoyltyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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